![molecular formula C23H18ClF4N5O4 B10755100 methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755100.png)
methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is associated with axon regeneration and has garnered interest due to its effects on central nervous system (CNS) injury . The mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in axon growth and regeneration, is closely linked to GW659386A.
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for GW659386A are not widely documented in the literature. it’s essential to note that GW659386A is part of a class of compounds being investigated for their effects on neurite outgrowth and axon regeneration . Industrial production methods may be proprietary and not publicly available.
Chemical Reactions Analysis
GW659386A’s chemical reactions are not extensively characterized. it likely undergoes various transformations, including oxidation, reduction, and substitution. Common reagents and conditions for these reactions remain speculative. Major products formed from these reactions would require further research.
Scientific Research Applications
GW659386A’s applications span several scientific fields:
Mechanism of Action
The exact mechanism by which GW659386A exerts its effects remains an active area of study. it likely involves modulation of the PI3K/mTOR pathway. S6K1 inhibition leads to increased neurite outgrowth, suggesting a role in promoting axon regeneration .
Comparison with Similar Compounds
While GW659386A’s uniqueness is not well-documented, it belongs to a class of compounds with potential therapeutic applications. Identifying similar compounds would require further literature review and comparison.
Properties
Molecular Formula |
C23H18ClF4N5O4 |
|---|---|
Molecular Weight |
539.9 g/mol |
IUPAC Name |
methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H17F4N5O4.ClH/c1-35-22(34)32-20-29-17-8-6-15(11-19(17)30-20)36-14-4-2-3-13(10-14)28-21(33)31-18-9-12(23(25,26)27)5-7-16(18)24;/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34);1H |
InChI Key |
FIFYQOXBCARPBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=CC(=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


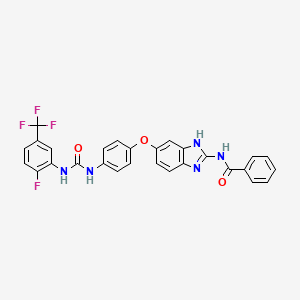
![3-({[4-({2-[(methoxycarbonyl)amino]-1H-1,3-benzodiazol-6-yl}oxy)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B10755023.png)
![methyl N-(6-{4-[(phenylcarbamoyl)amino]phenoxy}-1H-1,3-benzodiazol-2-yl)carbamate](/img/structure/B10755036.png)
![3-[[4-[(1,3-Dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B10755042.png)
![1-(3-methoxyphenyl)-3-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755061.png)
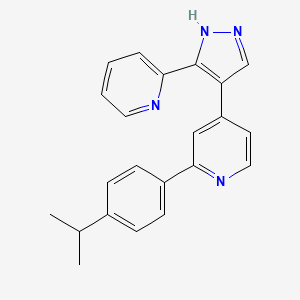
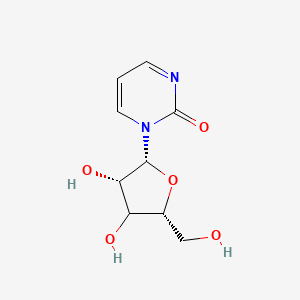
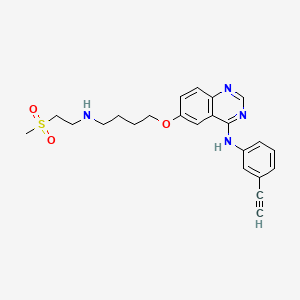
![2-[4-methoxyphenyl]-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine](/img/structure/B10755096.png)
![N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755102.png)

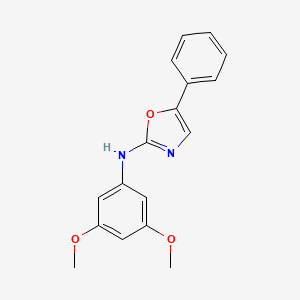
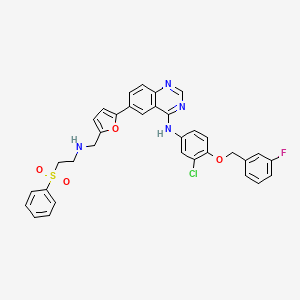
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)
